molecular formula C4H6ClF3OS B13078569 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol

2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol

Cat. No.: B13078569
M. Wt: 194.60 g/mol
InChI Key: GGHOLTWQSNDMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is an organosulfur compound with the molecular formula C(_4)H(_6)ClF(_3)OS. This compound is characterized by the presence of a chloro-trifluoroethyl group attached to a thioether, which is further connected to an ethanol moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol typically involves the reaction of 2,2,2-trifluoroethyl chloride with thiourea to form the corresponding thiol, which is then reacted with ethylene oxide to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of Thiol

      Reagents: 2,2,2-trifluoroethyl chloride, thiourea

      Conditions: Reflux in ethanol or another suitable solvent

      Product: 2,2,2-trifluoroethylthiol

  • Step 2: Formation of this compound

      Reagents: 2,2,2-trifluoroethylthiol, ethylene oxide

      Conditions: Room temperature, basic medium (e.g., NaOH)

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to remove the chloro group, forming a simpler thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsmild to moderate temperatures.

    Substitution: Nucleophiles like amines, thiols; conditionsbasic or neutral medium.

    Reduction: Reducing agents like lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Substitution: Amino or thio-substituted derivatives

    Reduction: Simplified thioethers

Scientific Research Applications

2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biochemistry: Utilized in the study of enzyme mechanisms and protein interactions due to its unique functional groups.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol involves its interaction with various molecular targets, primarily through its functional groups. The chloro-trifluoroethyl group can participate in electrophilic reactions, while the thioether and ethanol moieties can engage in nucleophilic and hydrogen-bonding interactions. These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Bromo-2,2,2-trifluoroethyl)thio]ethanol
  • 2-[(1-Iodo-2,2,2-trifluoroethyl)thio]ethanol
  • 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]methanol

Uniqueness

2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is unique due to the presence of the chloro-trifluoroethyl group, which imparts distinct reactivity and stability compared to its bromo and iodo analogs. The ethanol moiety also provides additional functional versatility, making it suitable for a broader range of applications.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C4H6ClF3OS

Molecular Weight

194.60 g/mol

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)sulfanylethanol

InChI

InChI=1S/C4H6ClF3OS/c5-3(4(6,7)8)10-2-1-9/h3,9H,1-2H2

InChI Key

GGHOLTWQSNDMNG-UHFFFAOYSA-N

Canonical SMILES

C(CSC(C(F)(F)F)Cl)O

Origin of Product

United States

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